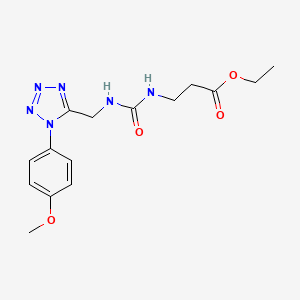
Azocane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to an azocane ring
Mechanism of Action
Target of Action
Azocane-1-sulfonyl chloride, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The mode of action of this compound involves its interaction with these targets. Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in the synthesis of folic acid. By inhibiting the enzymes involved in this process, this compound disrupts the production of DNA in bacteria, thereby exerting its antibacterial effects .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are widely distributed throughout the body .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By disrupting the production of DNA in bacteria, this compound prevents the bacteria from multiplying, thereby controlling the spread of the infection .
Biochemical Analysis
Biochemical Properties
Azocane-1-sulfonyl chloride, like other sulfonyl chlorides, is likely to participate in biochemical reactions as an electrophile . It may interact with various enzymes, proteins, and other biomolecules, forming covalent bonds. The nature of these interactions is largely determined by the electrophilic character of the sulfonyl chloride group .
Cellular Effects
Chloride ions, a potential product of its reactions, play significant roles in cellular functions . They are involved in maintaining electroneutrality and contribute to various cellular processes such as regulation of cell volume and electrical excitability .
Molecular Mechanism
The molecular mechanism of this compound likely involves electrophilic aromatic substitution, a common reaction for sulfonyl chlorides . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would depend on the specific biochemical context.
Metabolic Pathways
Sulfonyl chlorides are known to participate in various metabolic reactions, often acting as electrophiles .
Transport and Distribution
Chloride ions, a potential product of its reactions, are known to be transported and distributed within cells and tissues via various transporters and channels .
Subcellular Localization
The localization of a compound within a cell can significantly impact its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azocane-1-sulfonyl chloride can be synthesized through the oxidative chlorination of thiol derivatives. Common reagents for this transformation include hydrogen peroxide in the presence of zirconium tetrachloride, which facilitates the conversion of thiols and disulfides into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid .
Industrial Production Methods: Industrial production of sulfonyl chlorides typically involves the reaction of sulfur dioxide with chlorine gas in the presence of a catalyst. This method is scalable and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Azocane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water to form sulfonamides, sulfonates, and sulfonic acids, respectively.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfinyl or sulfenyl derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, alcohols, and phenols are commonly used under mild conditions to yield the corresponding sulfonamide, sulfonate, or sulfonic acid.
Oxidative Chlorination: Reagents such as hydrogen peroxide and zirconium tetrachloride are used for the oxidative conversion of thiols to sulfonyl chlorides.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by the reaction with water.
Scientific Research Applications
Azocane-1-sulfonyl chloride has diverse applications in scientific research:
Comparison with Similar Compounds
- Benzenesulfonyl chloride
- Toluenesulfonyl chloride
- Methanesulfonyl chloride
Properties
IUPAC Name |
azocane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOVHFTVTIMEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2578755.png)
![methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2578757.png)
![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)
![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)






![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)
![2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2578776.png)
